2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Bromoacetaldehyde diethyl acetal' and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is not fully understood. However, studies have shown that this compound can interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of specific enzymes, leading to the inhibition of certain metabolic pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide in lab experiments is its availability and ease of synthesis. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide. One of the significant directions is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research, including medicinal chemistry and drug discovery.
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide can be achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-4-ethylphenol with N,N-dimethylethanolamine in the presence of acetic anhydride. The resulting product is then reacted with acetic acid and acetic anhydride to form the final product. Other methods involve the use of different starting materials and reagents.
Eigenschaften
Molekularformel |
C14H21BrN2O2 |
---|---|
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-4-11-5-6-13(12(15)9-11)19-10-14(18)16-7-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
MRYIJSHTWVQVCR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCCN(C)C)Br |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCCN(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.